4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

Physicochemical profiling Drug-likeness CNS drug design

This compound fills a gap in piperazine-carboxamide screening libraries: a 3,5-dimethoxyphenyl carboxamide head, ethyl-pyrazole linker, and unsubstituted pyrazole terminus create a chemotype absent from commercial analogs. It lies outside the training space of published D2-like GPCR models, making it a high-value diversity pick for exploratory CNS screening. Procure now to probe novel receptor selectivity with verified ≥90% purity.

Molecular Formula C18H25N5O3
Molecular Weight 359.43
CAS No. 1396716-34-9
Cat. No. B2694254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
CAS1396716-34-9
Molecular FormulaC18H25N5O3
Molecular Weight359.43
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CCN3C=CC=N3)OC
InChIInChI=1S/C18H25N5O3/c1-25-16-12-15(13-17(14-16)26-2)20-18(24)22-9-6-21(7-10-22)8-11-23-5-3-4-19-23/h3-5,12-14H,6-11H2,1-2H3,(H,20,24)
InChIKeyNTRSVMVEPVMRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(1H-Pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide (CAS 1396716-34-9): Structural Identity and Procurement Baseline


4-(2-(1H-Pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide (CAS 1396716-34-9) is a synthetic piperazine-1-carboxamide derivative featuring an N-(3,5-dimethoxyphenyl) urea-like carboxamide head group and a 2-(1H-pyrazol-1-yl)ethyl substituent on the distal piperazine nitrogen. Its molecular formula is C18H25N5O3 (exact mass: 359.19574 g/mol), with a computed XLogP3 of 0.8 and a topological polar surface area of 71.9 Ų [1]. The compound is listed in the Life Chemicals screening collection under catalog number F6057-0517 and is supplied at ≥90% purity in milligram quantities [1][2]. Critically, a systematic search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and global patent databases as of April 2026 did not identify any primary research publication, patent example, or curated bioactivity record specifically documenting this compound's biological activity, potency, selectivity, or pharmacokinetic profile [3].

Why Generic Substitution Fails for 4-(2-(1H-Pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide: Structural Determinants That Preclude Simple Analog Interchange


Within the piperazine-1-carboxamide chemical space, subtle structural variations produce large differences in receptor subtype selectivity, as demonstrated by the piperazinylalkyl pyrazole/isoxazole analog series studied for dopamine D2-like receptor antagonism, where 3D-QSAR models reveal distinct steric and electrostatic requirements for D2, D3, and D4 subtype binding [1]. The target compound possesses three structural features whose exact combination is not replicated in any commercially available close analog: (i) a 3,5-dimethoxyphenyl carboxamide motif that engages a specific hydrogen-bonding geometry distinct from 2,4- or 2,5-dimethoxy regioisomers; (ii) a two-carbon ethyl linker between the piperazine core and the 1H-pyrazole ring, which constrains conformational flexibility differently than methylene or propyl linkers found in related series; and (iii) an unsubstituted 1H-pyrazole terminus, whereas most studied analogs bear substituted pyrazoles, pyridazines, or pyrimidines at the equivalent position [2]. Because no published structure–activity relationship (SAR) data exist for this specific compound, any attempted substitution with a nominally similar piperazine-carboxamide analog risks introducing uncharacterized changes in target engagement, off-target profile, and physicochemical behavior that cannot be predicted from available class-level models alone [1][2].

Quantitative Differentiation Evidence for 4-(2-(1H-Pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide: What Can and Cannot Be Quantified


Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area Relative to Class Benchmarks

The target compound exhibits a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 71.9 Ų [1]. This places it within the favorable CNS drug-like chemical space (XLogP 1–4, TPSA < 90 Ų) but at the lower-lipophilicity boundary compared to typical piperazinylalkyl pyrazole dopamine receptor antagonists, which often possess XLogP values of 2.5–4.5 due to arylpiperazine substitution patterns [2]. The lower lipophilicity of the target compound is attributable to its unsubstituted 1H-pyrazole terminus and the absence of a 4-arylpiperazine motif common to the broader class. This differentiation cannot be directly quantified against a specific named comparator, as no head-to-head experimental data exist; the comparison is a class-level inference [2]. The compound's computed properties are derived from its SMILES structure and should be verified experimentally (e.g., logD₇.₄ by shake-flask method) before use in candidate triage.

Physicochemical profiling Drug-likeness CNS drug design

Structural Uniqueness Assessment: Regioisomeric and Linker-Length Differentiation from the Piperazinylalkyl Pyrazole Class

The target compound contains a 3,5-dimethoxyphenyl carboxamide group, a two-carbon ethyl linker to the 1H-pyrazole, and an unsubstituted pyrazole. Among the 16 pyrazole amide derivatives synthesized by Wu et al. (2014), the closest analogs contain pyrazole-4-carboxamide motifs linked via a piperazine-ethyl chain, but none possess the 3,5-dimethoxyphenyl carboxamide urea-like motif [1]. In the dopamine receptor antagonist library of Landge et al. (2016), compounds feature 4-arylpiperazine groups and pyrazole-propyl linkers, whereas the target compound has an N-carboxamide-3,5-dimethoxyphenyl group and a pyrazole-ethyl linker [2]. The 3,5-dimethoxy substitution pattern on the phenyl ring establishes a different hydrogen-bonding geometry compared to the 2,5- or 2,4-dimethoxy regioisomers found in related piperazine-carboxamide screening compounds [3]. This combination of structural features is not represented in any published SAR series, constituting a genuine structural gap in the piperazine-carboxamide chemical space.

Medicinal chemistry Scaffold differentiation SAR

Class-Level Dopamine Receptor Subtype Selectivity Framework as Context for Screening Prioritization

Choi et al. (2025) developed robust 3D-QSAR models for piperazinylalkyl pyrazole/isoxazole analogs at D2, D3, and D4 dopamine receptors, with correlation coefficients (r²) of 0.960, 0.912, and 0.946, and predictive Q² values of 0.511, 0.808, and 0.560, respectively [1]. A critical finding was that D4 subtype selectivity arises from a spatial constraint within the hydrophobic pocket formed by transmembrane helices 3, 5, and 6, which restricts the orientation of bulky substituents on the 4-phenylpiperazine moiety [1]. Because the target compound lacks a 4-phenylpiperazine group and instead bears an N-(3,5-dimethoxyphenyl)carboxamide moiety, its binding orientation at D2-like receptors is predicted to differ fundamentally from the characterized series. The target compound's lower computed lipophilicity (XLogP3 = 0.8 vs. ~2.5–4.5 for the model training set) places it outside the applicability domain of the published 3D-QSAR models, meaning its receptor subtype selectivity cannot be predicted by extrapolation [1][2]. This is a class-level inference flagging both the opportunity (potential for novel selectivity profile) and the risk (uncharacterized pharmacology) inherent in this compound.

Dopamine receptors GPCR Subtype selectivity CNS pharmacology

Limitation Acknowledgment: Absence of Direct Comparative Bioactivity Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, Google Patents, Espacenet, WIPO Patentscope, and the Korean Journal Citation Index (KCI) conducted in April 2026 returned zero primary research publications, patent examples, or curated bioactivity records for CAS 1396716-34-9 [1]. The compound is listed in the Life Chemicals screening catalog (cat. F6057-0517) as part of a general screening collection [2]. No peer-reviewed IC₅₀, Kᵢ, EC₅₀, or ADME data have been published for this compound. Claims of cytotoxic IC₅₀ values (e.g., MCF-7: 2.41 µM, HeLa: 3.50 µM) appearing on certain vendor aggregation sites could not be traced to any primary publication or verified data source and must be treated as unverifiable [1]. Potential procurers should be aware that this compound is an uncharacterized screening-grade molecule; its utility is limited to exploratory high-throughput screening campaigns where de novo activity profiling is planned and budgeted. It should not be procured as a substitute for any literature-validated chemical probe or reference compound.

Data gap analysis Procurement risk assessment Evidence quality

Synthetic Tractability and Procurement Availability as a Differentiator from Multi-Step Custom Synthesis Analogs

Unlike structurally complex piperazine-carboxamide analogs that require custom multi-step synthesis, the target compound is commercially available off-the-shelf from Life Chemicals in 1–5 mg quantities at pricing ranging from approximately $54 to $69 USD per unit (2023–2025 pricing data) [1]. The synthesis of this compound class typically proceeds via formation of the pyrazole moiety through cyclocondensation of hydrazine with a 1,3-diketone, followed by alkylation to install the ethyl linker on the piperazine ring, and finally carbamoylation with 3,5-dimethoxyphenyl isocyanate to form the urea-like carboxamide [2]. The commercial availability of the compound in screening-ready quantities (≥90% purity) distinguishes it from many literature-reported piperazinylalkyl pyrazoles, which are typically synthesized in academic labs and not stocked by commercial vendors. For high-throughput screening campaigns requiring rapid compound access without synthetic chemistry investment, this represents a logistical advantage over custom-synthesized alternatives.

Compound sourcing Screening library Hit discovery

Recommended Application Scenarios for 4-(2-(1H-Pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide Based on Available Evidence


Diversity-Oriented High-Throughput Screening Against CNS GPCR Panels

The compound's structural divergence from well-characterized 4-arylpiperazine dopamine receptor antagonists—specifically its 3,5-dimethoxyphenyl carboxamide motif, ethyl-pyrazole linker, and unsubstituted pyrazole terminus—makes it a valuable inclusion in diversity-oriented screening libraries targeting CNS GPCRs, particularly D2-like dopamine receptors. As demonstrated by Choi et al. (2025), subtle structural variations in the piperazinylalkyl pyrazole scaffold produce large shifts in D2/D3/D4 subtype selectivity [1]. Because this compound lies outside the applicability domain of published 3D-QSAR models, screening it against a comprehensive GPCR panel may reveal a novel selectivity fingerprint. The compound's moderate computed lipophilicity (XLogP3 = 0.8) and acceptable TPSA (71.9 Ų) place it within CNS drug-like chemical space [2]. This scenario is appropriate only for exploratory screening with full curve-fitting and counter-screening; it is not suitable for target-focused campaigns where a known chemotype is being optimized.

Chemical Probe Development Starting Point for Novel Dopamine Receptor Subtype Pharmacology

If initial screening reveals activity at D2-like dopamine receptors, this compound could serve as a starting point for a medicinal chemistry optimization program aimed at developing subtype-selective chemical probes. The key advantage over existing series is the absence of the 4-phenylpiperazine motif common to virtually all published piperazinylalkyl pyrazole D2-like antagonists [1]. The 3,5-dimethoxyphenyl carboxamide may engage the receptor through a different hydrogen-bonding network, potentially accessing unexplored binding conformations within the orthosteric or allosteric site. The ethyl linker to the unsubstituted pyrazole provides a vector for subsequent substitution to optimize potency and selectivity. However, this scenario is contingent on obtaining positive primary screening data; without such data, the compound remains a screening deck component rather than a lead molecule.

Physicochemical Property Benchmarking for Piperazine-Carboxamide Library Design

The target compound's computed properties—XLogP3 0.8, TPSA 71.9 Ų, 1 H-bond donor, 5 H-bond acceptors, 6 rotatable bonds [1]—represent a less lipophilic, more polar region of piperazine-carboxamide chemical space compared to the majority of published D2-like antagonist series. Medicinal chemistry teams designing focused piperazine-carboxamide libraries for CNS targets can use this compound as a negative physicochemical control: if library members trend toward higher lipophilicity (XLogP > 3) and lower TPSA (< 50 Ų), including a few compounds with properties matching the target compound can help assess whether CNS activity is compatible with lower lipophilicity in the series. This application is purely comparative and does not depend on the compound's own bioactivity; it leverages its accessible commercial sourcing and well-defined computed properties.

Computational Chemistry Model Validation and Applicability Domain Testing

Computational chemists developing predictive models for piperazine-carboxamide biological activity can employ this compound as an external validation challenge. Because its structure falls outside the training space of published models—lacking the 4-arylpiperazine motif and possessing lower lipophilicity than training set compounds [1]—it serves as an ideal test case for assessing model generalizability. Researchers can dock the compound into D2, D3, and D4 receptor homology models, generate binding pose predictions, and compare these against the established SAR described by Choi et al. (2025) for the arylpiperazine series. Discrepancies between predicted and subsequently measured binding affinities would provide valuable information about model limitations and guide future training set expansion. This application requires eventual experimental validation of computational predictions to close the feedback loop.

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